molecular formula C15H17NO3 B054182 3-Hydroxy Agomelatine CAS No. 166526-99-4

3-Hydroxy Agomelatine

Cat. No. B054182
M. Wt: 259.3 g/mol
InChI Key: VUBBOOVHTBZRTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxy Agomelatine involves complex chemical reactions. A novel synthesis approach for agomelatine, which indirectly relates to the production of 3-Hydroxy Agomelatine, includes steps such as borane reduction, semipinacol rearrangement, aldoxime formation, and Ra-Ni hydrogenation/acetylation (Markl & Zlotos, 2011). Another method involves diazotization-iodination, formylation, C–C bond formation by nitroaldol, and N-acetylation starting from 8-aminonaphthalen-2-ol (Kandagatla et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy Agomelatine, like its parent compound agomelatine, is characterized by complex interactions and bonds. Agomelatine forms cocrystals with various coformers, suggesting a versatile molecular structure that can interact with different molecules to improve its solubility and pharmacokinetic profile. The molecular structure also includes significant hydrogen bonding and π-π interactions, contributing to its physical and chemical properties (Yan et al., 2012).

Chemical Reactions and Properties

Agomelatine and by extension, 3-Hydroxy Agomelatine, undergo various chemical reactions, highlighting their reactive nature and chemical properties. The metabolite's formation itself is indicative of agomelatine's metabolic pathway, involving oxidation and hydroxylation processes. Moreover, the interaction of agomelatine with reactive oxygen species to form products like C3HOM, an immediate product of melatonin's interaction with ROS, showcases its potential antioxidative properties (Tan et al., 2014).

Scientific Research Applications

Application 1: Bioequivalence Study

  • Summary of the Application : 3-Hydroxy Agomelatine, along with Agomelatine and 7-desmethyl-agomelatine, was used in a bioequivalence study. The study aimed to determine the concentrations of these compounds in human plasma .
  • Methods of Application : A LC-MS/MS method was developed for the determination of Agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma. The analytes were separated on a Phenomenex ODS3 column with a mobile phase consisting of methanol and 5mM ammonium formate solution .
  • Results or Outcomes : The calibration curves for Agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma were linear over concentration ranges of 0.0457-100ng/mL, 0.1372-300ng/mL, and 0.4572-1000ng/mL, respectively .

Application 2: Pharmacokinetic Study

  • Summary of the Application : A semiphysiological population pharmacokinetic model of Agomelatine and its metabolites, including 3-Hydroxy Agomelatine, was developed in a study involving Chinese healthy volunteers .
  • Methods of Application : Plasma concentration-time data of Agomelatine and its metabolites were collected from a 4-period, cross-over bioequivalence study. Nonlinear mixed effects modelling was used to characterize the pharmacokinetics and variability of Agomelatine and its metabolites .
  • Results or Outcomes : The estimated interindividual variability and interoccasion variability of the intrinsic clearance of Agomelatine were 130.8% and 28.5%, respectively .

3-Hydroxy Agomelatine is a metabolite of Agomelatine, an antidepressant used for the treatment of major depressive disorders . Most of the research involving 3-Hydroxy Agomelatine is related to its role in the metabolism of Agomelatine and its impact on the drug’s pharmacokinetics .

3-Hydroxy Agomelatine is a metabolite of Agomelatine, an antidepressant used for the treatment of major depressive disorders . Most of the research involving 3-Hydroxy Agomelatine is related to its role in the metabolism of Agomelatine and its impact on the drug’s pharmacokinetics .

Safety And Hazards

The safety data sheet for 3-Hydroxy Agomelatine indicates that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .

properties

IUPAC Name

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBOOVHTBZRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Agomelatine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Agomelatine
Reactant of Route 2
3-Hydroxy Agomelatine
Reactant of Route 3
3-Hydroxy Agomelatine
Reactant of Route 4
3-Hydroxy Agomelatine
Reactant of Route 5
3-Hydroxy Agomelatine
Reactant of Route 6
3-Hydroxy Agomelatine

Citations

For This Compound
19
Citations
M Li, F Tang, F Xie, Y Lv, P Yu, Z Liu… - Journal of Chromatography …, 2015 - Elsevier
… -agomelatine and 3-hydroxy-agomelatine in human plasma … -agomelatine, 3-hydroxy-agomelatine and internal standard (… -agomelatine and 3-hydroxy-agomelatine in human plasma …
Number of citations: 16 www.sciencedirect.com
F Tang, R Zhou, Z Cheng, G Yang, A Chen, Z Liu… - … pharmaceutica sinica B, 2016 - Elsevier
… for bioequivalence evaluation, 3-hydroxy-agomelatine and 7-… The median values of T max for 3-hydroxy-agomelatine and 7… 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. …
Number of citations: 9 www.sciencedirect.com
F Xie, A Vermeulen, P Colin… - British Journal of Clinical …, 2019 - Wiley Online Library
… 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. V 5 and V 6 are the central volume of distributions of 3-hydroxy-agomelatine … ratios of 3-hydroxy-agomelatine to agomelatine, and …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
AM Fekry, SM Azab, FM Abou Attia, NS Ibrahim… - Measurement, 2021 - Elsevier
Multiwalled carbon nanotubes/Cellulose/Tween (MWCNTs/C/T/MCPE) reformed carbon paste electrode (CPE) is utilized as an innovative, easy, and sensitive sensor for the …
Number of citations: 7 www.sciencedirect.com
M Nesterowicz, KK Lauko… - Frontiers in …, 2023 - frontiersin.org
Agomelatine is an atypical antidepressant drug enhancing norepinephrine and dopamine liberation; nevertheless, additional mechanisms are considered for the drug’s …
Number of citations: 1 www.frontiersin.org
J Trawiński, R Skibiński - Journal of Liquid Chromatography & …, 2019 - Taylor & Francis
Photostability of an antidepressant agomelatine under the simulated solar radiation was studied. Quantitative and qualitative analysis of this process was performed with the use of …
Number of citations: 5 www.tandfonline.com
S Wang, Q Xu, K Qu, J Wang, Z Zhou - Medicine, 2021 - ingentaconnect.com
… Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in …
Number of citations: 3 www.ingentaconnect.com
J He, P Fang, X Zheng, C Wang, T Liu… - Drug Design …, 2018 - Taylor & Francis
… Citation9 – Citation12 Agomelatine is mainly metabolized by hepatic CYP1A2 and CYP2C9 to its main metabolites, 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. Citation13 …
Number of citations: 7 www.tandfonline.com
U Yasar - Drug Design, Development and Therapy, 2018 - Taylor & Francis
… The K m values of 7-desmethyl agomelatine and 3-hydroxy agomelatine were 13.40 and 31.96 µM, respectively, which indicated that the affinity of CYP2C9 and the substrate …
Number of citations: 1 www.tandfonline.com
AI Sonmez, A Almorsy, LB Ramsey… - Depression and …, 2020 - Wiley Online Library
… Agomelatine is mainly metabolized by hepatic CYP450, CYP1A2, and CYP2C9 to its main metabolites, 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. Agomelatine is primarily …
Number of citations: 6 onlinelibrary.wiley.com

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